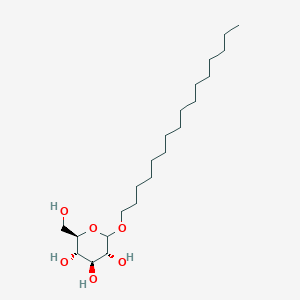

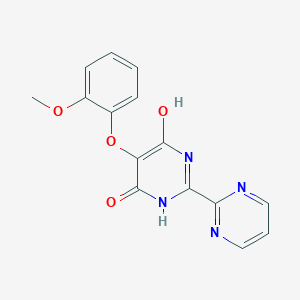

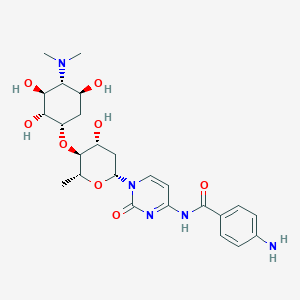

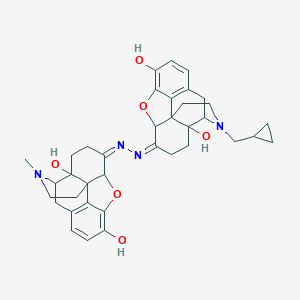

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar bipyrimidine compounds often involves cyclization and halogenation reactions. For example, a study describes the synthesis of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine through bromination, etherification, cyclization of diethyl-2-(2-methoxyphenoxy)malonate, and subsequent halogenation. The structure of the synthesized compound was confirmed using 1H NMR, IR, and MS techniques, showcasing the methodological approaches for creating bipyrimidine derivatives (Lin Chen, 2011).

Molecular Structure Analysis

Analyzing the molecular structure of bipyrimidine compounds involves techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the study on hydrogen bonding in pyrimidine derivatives highlights the importance of intermolecular interactions and the arrangement of molecules in crystalline structures, providing insights into the molecular structure analysis of similar compounds (C. Glidewell, et al., 2003).

Chemical Reactions and Properties

Bipyrimidine compounds undergo various chemical reactions, including rearrangements and substitutions, which significantly influence their chemical properties. For instance, the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines into N-methyl-2(or 4)-oxopyrimidines demonstrates the reactivity of bipyrimidine structures under specific conditions (D. J. Brown & T. C. Lee, 1970).

Physical Properties Analysis

The physical properties of bipyrimidine compounds, such as melting points, solubility, and crystal structure, can be deduced from their molecular structure and intermolecular interactions. Studies like the one on 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde reveal the formation of three-dimensional hydrogen-bonded frameworks, indicating the solid-state structure and potentially inferring physical properties (J. N. Low, et al., 2007).

Chemical Properties Analysis

The chemical properties of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine and related compounds, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for understanding their behavior in chemical synthesis and applications. For instance, the study on the polarographic oxidation of 4,5-dihydroxypyrimidines provides insight into the electrochemical properties and reactivity of pyrimidine derivatives (K. Chiang, 1958).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis : 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine is recognized as a novel synthetic intermediate with potential applications in organic synthesis and catalysis (Chen, 2011).

Protein Assay and Biosensor Applications : A novel 2,2'-bipyrimidine fluorescent dye demonstrates good interaction with bovine serum albumin, making it a promising candidate for protein assay and biosensor applications (Padalkar, Patil, & Sekar, 2011).

Pharmaceutical Industry : 4,6-dihydroxy-2-methylpyrimidine is a key precursor in the pharmaceutical and explosive industries. An economic process for its production was developed, emphasizing its importance in these sectors (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

New Total Synthesis Method : A new total synthesis method for preparing 2,2′-bipyrimidine derivatives, such as 5-ethyl-4,6-dihydroxy-2,2′-bipyrimidine, was developed, demonstrating their unique properties (Feit & Teuerslein, 1973).

Acetylpyrimidines in Organic Synthesis : Acetylpyrimidines are used to synthesize 4,6-dihydroxy-5-acetylpyrimidine and its derivatives, highlighting their potential applications in organic synthesis (Mikhaleva, Repkova, & Mamaev, 1985).

Photochemical Transformations : UV excitation of 4,6-dihydroxypyrimidine and its derivatives in low-temperature matrices leads to interesting photochemical transformations, which could have implications in various research fields (Rostkowska, Luchowska, Lapinski, & Nowak, 2020).

Analgesic and Anti-Inflammatory Agents : Compounds derived from bipyrimidine structures, such as 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, have been evaluated as potent analgesic and anti-inflammatory agents, showing potential for pharmaceutical applications (Chhabria, Bhatt, Raval, & Oza, 2007).

Magnetic Resonance Spectroscopy : Studies on the magnetic resonance spectra and structure of 4,6-dihydroxypyrimidine and its derivatives provide insights into their chemical properties, which can be essential in various research applications (Kheifets, Khromov-Borisov, Koltsov, & Volkenstein, 1967).

Solid-Phase Synthesis : An efficient solid-phase synthesis method for triaminopyrimidines and diaminopyrimidines has been developed, yielding high purity products suitable for various applications (Wéber, Demeter, & Greiner, 2006).

Propriétés

IUPAC Name |

4-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8H,1H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISDHOQLAPLOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=NC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621057 | |

| Record name | 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine | |

CAS RN |

329923-15-1 | |

| Record name | 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)